Cas no 1207041-70-0 (7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one)
![7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one structure](https://www.kuujia.com/scimg/cas/1207041-70-0x500.png)
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 7-(2-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
-
- Inchi: 1S/C21H15F3N2OS/c1-13-5-2-3-8-16(13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-6-4-7-15(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3
- InChI Key: YQSWARYXGVUOQI-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC(C(F)(F)F)=C2)C(=O)C2SC=C(C3=CC=CC=C3C)C=2N=1
Computed Properties
- Exact Mass: 400.086
- Monoisotopic Mass: 400.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9A^2
Experimental Properties
- Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 501.9±60.0 °C(Predicted)
- pka: -0.93±0.20(Predicted)
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-4987-20mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-25mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-5mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-10mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-10μmol |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-5μmol |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-4mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-2mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-2μmol |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3398-4987-1mg |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one |
1207041-70-0 | 1mg |
$54.0 | 2023-09-10 |
7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Related Literature
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Introduction to Compound with CAS No 1207041-70-0 and Product Name: 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
The compound with the CAS number 1207041-70-0 and the product name 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thienopyrimidine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its fused thieno[3,2-d]pyrimidine core and aromatic substituents, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of thienopyrimidine derivatives in the development of novel drugs. These compounds exhibit a wide range of pharmacological effects, making them valuable candidates for treating various diseases. The presence of a 2-methylphenyl group at the 7-position and a 3-(trifluoromethyl)phenylmethyl group at the 3-position of the thieno[3,2-d]pyrimidin-4-one scaffold enhances the compound's binding affinity and selectivity towards target enzymes and receptors. This structural design is crucial for optimizing drug efficacy and minimizing side effects.
One of the most compelling aspects of this compound is its potential application in oncology. Thienopyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, which are critical factors for drug development. Studies have demonstrated that compounds with similar structural motifs can effectively disrupt signaling pathways that are aberrantly activated in cancer cells.
In addition to its anti-cancer properties, this compound has also been investigated for its antimicrobial and anti-inflammatory effects. The unique arrangement of aromatic rings and heterocyclic core allows for interactions with biological targets that are distinct from conventional therapeutic agents. This specificity makes it an attractive candidate for developing new treatments against resistant bacterial strains and inflammatory diseases. Researchers have reported promising results from in vitro studies, where the compound exhibited significant activity against various pathogens and inflammatory markers.
The synthesis of 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations play a crucial role in constructing the complex molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy aids in characterizing the compound's structure and confirming its identity.
From a pharmacokinetic perspective, the pharmacological profile of this compound is influenced by its solubility, bioavailability, and metabolic stability. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and target binding. However, it is essential to balance lipophilicity with metabolic stability to avoid rapid degradation in vivo. Computational modeling techniques have been utilized to predict pharmacokinetic properties and optimize drug-like characteristics.
Preclinical studies have provided valuable insights into the safety and efficacy of this compound. Animal models have been used to assess its toxicity profile, pharmacokinetic behavior, and therapeutic potential. Results from these studies indicate that 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibits favorable tolerability at doses relevant to human therapeutic use. Further investigations are ongoing to determine optimal dosing regimens and long-term effects.
The development of new pharmaceuticals is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The journey from laboratory discovery to clinical application involves numerous challenges but also offers immense opportunities for improving patient outcomes. This compound exemplifies how innovative chemical design can lead to breakthroughs in drug development. Its unique structure and promising biological activities make it a cornerstone in ongoing research efforts aimed at addressing unmet medical needs.
As research continues to evolve, new methodologies and technologies will further enhance our ability to develop effective therapeutics like 7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one. Advances in artificial intelligence (AI) and machine learning are enabling more efficient screening processes for identifying novel drug candidates. Additionally, CRISPR-based gene editing technologies are providing new tools for understanding disease mechanisms at a genetic level. These innovations are expected to accelerate the discovery pipeline and bring transformative treatments to patients worldwide.
1207041-70-0 (7-(2-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one) Related Products
- 1384265-60-4(1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride)
- 531-14-6(Coproporphyrin I, 85%(contains 13% Coproporphyrin lll))
- 61343-11-1(2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione)
- 1214387-64-0(2-Amino-3-(pyridin-4-yl)benzonitrile)
- 1807117-98-1(Ethyl 6-bromo-2-fluoro-3-hydroxyphenylacetate)
- 920419-12-1(1-(2,4-dimethoxyphenyl)-3-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)
- 949-26-8(5-Methyl-2-phenethyl-2,4-dihydro-pyrazol-3-one)
- 1183080-15-0(2-Chloro-1-3-(trifluoromethyl)piperidin-1-ylethan-1-one)
- 510723-69-0((2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine)
- 1208548-70-2(2-(2-chlorophenyl)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one)




